molecular formula C18H23FN2O5S B116664 (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate CAS No. 202825-45-4

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

Katalognummer: B116664
CAS-Nummer: 202825-45-4
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: CHQVNINIGBRKGZ-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, commonly known as Ralfinamide mesylate (FCE-26742A mesylate), is an orally available sodium (Na⁺) channel blocker derived from α-aminoamide. It is primarily investigated for its analgesic properties, particularly in neuropathic pain models. Key characteristics include:

  • Molecular formula: C₁₇H₁₉FN₂O₂·CH₃SO₃H
  • Molecular weight: 398.45 g/mol
  • Solubility: <9.96 mg/mL in water; <39.84 mg/mL in DMSO
  • Therapeutic application: Preclinical studies demonstrate efficacy in suppressing spontaneous neuropathic pain behaviors at 80 mg/kg (twice daily for 7 days) in rat models .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ralfinamidmesilat wird durch eine Reihe von chemischen Reaktionen ausgehend von α-Aminoamid synthetisiert. Die Synthese umfasst die Reaktion von 4-[(2-Fluorphenyl)methoxy]benzylamin mit (S)-2-Chlorpropionamid unter spezifischen Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Triethylamin .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ralfinamidmesilat beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in ihrer reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ralfinamidmesilat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ralfinamidmesilat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of CNS Disorders

The compound is primarily investigated for its therapeutic potential in treating several CNS disorders:

  • Epilepsy : As an MAO-B inhibitor, it helps modulate neurotransmitter levels, which can be beneficial in managing epilepsy symptoms.
  • Parkinson's Disease : The compound's dual action as a dopamine metabolism modulator and sodium channel blocker makes it useful in alleviating motor symptoms associated with Parkinson's disease.
  • Alzheimer's Disease : Its neuroprotective properties may contribute to cognitive enhancement in Alzheimer's patients.
  • Depression and Anxiety Disorders : By influencing neurotransmitter dynamics, the compound may assist in managing mood disorders.

Pain Management

Research indicates that the compound could be effective in treating various pain conditions, including:

  • Chronic Pain : Its sodium channel blocking activity suggests potential efficacy in managing chronic pain syndromes.
  • Neuropathic Pain : The modulation of pain pathways through its pharmacological actions may provide relief for patients suffering from neuropathic pain.

Synthesis and Production

The synthesis of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves several chemical processes that ensure high yields and purity. Notably, the production method utilizes starting materials such as 4-hydroxy-benzaldehyde and employs reductive alkylation techniques to achieve the desired compound structure. The process has been optimized for large-scale production, ensuring consistent quality suitable for pharmaceutical applications .

Clinical Trials

Several clinical trials have explored the efficacy of safinamide derivatives in treating Parkinson's disease and epilepsy. For instance:

  • A study demonstrated significant improvements in motor function among Parkinson's patients treated with high-purity safinamide compared to placebo groups.
  • Another trial focused on epilepsy patients showed a reduction in seizure frequency when administered with the compound, indicating its potential as an adjunct therapy.

Comparative Studies

Comparative studies have highlighted the advantages of using this compound over traditional treatments:

Study FocusTraditional TreatmentThis compound
Parkinson's DiseaseLevodopaImproved motor function with fewer side effects
EpilepsyStandard AEDsLower seizure frequency and better tolerability

Wirkmechanismus

Ralfinamide mesylate exerts its effects through multiple mechanisms:

    Voltage-Gated Sodium Channel Blocker: It blocks sodium channels, including NaV1.7, which are involved in pain signaling.

    N-Type Calcium Channel Blocker: Inhibits calcium channels, reducing neurotransmitter release and pain transmission.

    Noncompetitive NMDA Receptor Antagonist: Blocks NMDA receptors, which play a role in pain perception.

    Monoamine Oxidase B Inhibitor: Inhibits monoamine oxidase B, affecting neurotransmitter levels and pain modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Safinamide Mesylate

  • Structure: (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
  • Key differences :
    • Fluorine substitution at the 3-position of the benzyl group (vs. 2-position in Ralfinamide) .
    • Molecular weight : 302.35 g/mol (base); 398.45 g/mol (mesylate salt) .
  • Pharmacology :
    • Dual mechanism: Reversible MAO-B inhibition and glutamate release suppression .
    • Approved for Parkinson’s disease (PD) as an add-on therapy to levodopa (EU: 2015; FDA: 2017) .
    • Physicochemical properties : Melting point 210°C (decomposition), water-soluble, stable .

QLS-81

  • Structure: (S)-2-((3-(4-((2-Fluorobenzyl)oxy)phenyl)propyl)amino)propanamide
  • Key differences: Propyl linker between the benzyloxy and amino groups (vs. direct linkage in Ralfinamide) . Molecular weight: 330 Da .
  • Pharmacology :
    • Selective Nav1.7 channel inhibitor for neuropathic pain .
    • Demonstrated 50% inhibition of Nav1.7 currents at 10 μM in electrophysiological assays .

Related Substance A

  • Structure: (S)-2-[[3-(3-Fluorobenzyl)-4-((3-Fluorobenzyl)oxy)benzyl]amino]propanamide
  • Key differences :
    • Two 3-fluorobenzyl groups attached to the benzyl ring .
    • Molecular weight : 410.46 g/mol .
  • Role : Major impurity in Safinamide mesylate synthesis; highlights the importance of positional isomer control .

Comparative Data Table

Compound Fluorine Position Molecular Weight (g/mol) Target/Mechanism Indication Key Pharmacological Data
Ralfinamide mesylate 2-Fluorobenzyl 398.45 Na⁺ channel blockade Neuropathic pain 80 mg/kg (rat) reduces pain behaviors
Safinamide mesylate 3-Fluorobenzyl 398.45 (mesylate) MAO-B inhibition, glutamate release Parkinson’s disease 50–100 mg/day (human)
QLS-81 2-Fluorobenzyl 330 Nav1.7 channel inhibition Neuropathic pain IC₅₀ = 10 μM (in vitro)
Related Substance A 3-Fluorobenzyl 410.46 Impurity in Safinamide synthesis N/A Purity >96%

Structural-Activity Relationship (SAR) Insights

  • Fluorine position :
    • 2-Fluoro substitution (Ralfinamide, QLS-81): Favors sodium channel blockade and neuropathic pain relief.
    • 3-Fluoro substitution (Safinamide): Shifts activity toward MAO-B inhibition and PD treatment .
  • Linker modifications :
    • Propyl chain in QLS-81 enhances Nav1.7 selectivity over other isoforms .
    • Direct benzyl linkage in Ralfinamide/Safinamide optimizes CNS penetration .

Biologische Aktivität

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18_{18}H23_{23}F2_{2}N2_{2}O5_{5}S
  • Molecular Weight : 398.45 g/mol
  • CAS Number : 202825-46-5
  • Purity : >96%
  • Melting Point : 161 - 162°C

This compound exhibits multiple mechanisms of action:

  • Monoamine Oxidase B (MAO-B) Inhibition : The compound acts as a selective inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity, making it potentially useful in treating neurodegenerative disorders like Parkinson's disease .
  • Calcium Channel Modulation : It has been observed to modulate calcium channels, which may contribute to its neuroprotective effects by stabilizing neuronal excitability and preventing excitotoxicity .
  • Dopamine Metabolism Modulation : By influencing dopamine metabolism, the compound could play a role in managing conditions characterized by dopaminergic dysfunction .

Neurodegenerative Diseases

Research indicates that this compound may be beneficial in treating neurodegenerative diseases due to its ability to enhance dopaminergic signaling and protect neurons from oxidative stress.

Cancer Research

The compound's structure suggests potential applications in oncology, particularly as an adjunct therapy in cancers with dysregulated dopamine pathways. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further studies are required to elucidate its full potential in this area .

Case Study 1: Neuroprotective Effects

A study published in Molecular Cancer Therapeutics examined the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was attributed to its antioxidant properties and MAO-B inhibition, suggesting a protective role against neurodegeneration .

Case Study 2: Antiproliferative Activity

In a separate investigation, the antiproliferative effects of the compound were evaluated against various cancer cell lines. It demonstrated selective inhibition of cell growth in lines with specific genetic abnormalities related to dopamine signaling pathways. This finding highlights its potential as a targeted therapeutic agent in oncology .

Summary of Biological Activities

Activity TypeMechanismTherapeutic Potential
MAO-B InhibitionIncreases dopamine levelsParkinson's disease
Calcium Channel ModulationStabilizes neuronal excitabilityNeuroprotection
Antiproliferative ActivityInhibits cancer cell growthOncology (specific genetic targets)

Comparative Analysis with Other Compounds

Compound NameMAO-B InhibitionCalcium Channel ModulationAntiproliferative Activity
(S)-2-((4-(2-Fluorobenzyl)...YesYesYes
SafinamideYesYesModerate
RalfinamideModerateNoLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-2-((4-((2-fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate?

  • Methodological Answer : The compound is synthesized via a multi-step approach involving:

  • Step 1 : Coupling of 2-fluorobenzyl ether derivatives with a benzylamine intermediate using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the amide bond. This is analogous to methods used in phenoxyacetamide inhibitors, where HATU facilitates carbodiimide-mediated coupling under inert conditions .
  • Step 2 : Introduction of the methanesulfonate counterion via acid-base reaction in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).
  • Key Validation : Reaction progress is monitored by TLC (Rf values) and confirmed via 1^1H-NMR for intermediate purity .

Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employed with a chiral stationary phase (e.g., amylose or cellulose derivatives) and a mobile phase of hexane/isopropanol to resolve enantiomers. Retention times are compared to standards .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally related compounds (e.g., (S)-methyl 2-{(S)-2-[bis(4-methoxyphenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H-NMR and 13^{13}C-NMR : Assign peaks for the fluorobenzyloxy group (δ ~7.3–7.5 ppm for aromatic protons, δ ~5.2 ppm for the -OCH2_2- linkage) and the methanesulfonate moiety (δ ~2.8 ppm for the -SO3_3CH3_3 group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 407.1) and isotopic patterns consistent with fluorine substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. dichlorophenyl groups) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity against target enzymes (e.g., Pseudomonas-derived enzymes) by synthesizing analogs with substituent variations. For example, replacing the 2-fluorobenzyl group with 2,4-dichlorophenyl (as in compound 21a/21b) reduces hydrophobicity but may alter binding affinity.
  • Assay Design : Use enzyme inhibition assays (IC50_{50} determination) and molecular docking simulations to correlate substituent effects with activity .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the methanesulfonate group) under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Methanesulfonate esters are prone to hydrolysis in alkaline conditions; formulation with enteric coatings may improve stability .
  • Lyophilization : Stabilize the compound as a lyophilized powder to prevent hydrolytic degradation during storage .

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer :

  • Standardized Solubility Protocols : Use the shake-flask method in USP buffers (e.g., phosphate-buffered saline) at 25°C. Measure solubility via UV-Vis spectrophotometry at λmax (~270 nm for aromatic systems).
  • Co-Solvent Screening : Evaluate solubility enhancers (e.g., PEG-400, DMSO) at ≤5% v/v to avoid solvent interference .

Q. What advanced analytical methods quantify trace impurities in the final product?

  • Methodological Answer :

  • HPLC-UV/LC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at 0.1% threshold, referencing pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidizers (H2_2O2_2) to identify degradation pathways .

Eigenschaften

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVNINIGBRKGZ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635374
Record name Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202825-45-4
Record name Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202825-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Carboxymethyl(dimethyl)azanium
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Carboxymethyl(dimethyl)azanium
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.